methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate
CAS No.: 175353-69-2
Cat. No.: VC15954022
Molecular Formula: C12H10O4
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175353-69-2 |
|---|---|
| Molecular Formula | C12H10O4 |
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | methyl 6-methyl-4-oxochromene-3-carboxylate |
| Standard InChI | InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3 |
| Standard InChI Key | NWBLJLLUIKZBNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromene core (a fused benzene and γ-pyrone ring system) with substituents at the 3- and 6-positions. The 3-position is occupied by a methoxycarbonyl group (-COOCH₃), while the 6-position contains a methyl group (-CH₃). The IUPAC name, methyl 6-methyl-4-oxochromene-3-carboxylate, reflects this substitution pattern. Its Standard InChI is:
InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.20 g/mol | |
| Density | ~1.4 g/cm³ (estimated) | (analog) |
| Boiling Point | ~356°C (extrapolated) | (analog) |
| LogP (Partition Coefficient) | ~1.46 (predicted) | (analog) |
These values are derived from structurally related chromenes, such as methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate , due to the absence of direct experimental data for the methyl-substituted variant.
Synthesis and Preparation
General Synthesis Strategies
Chromenes are typically synthesized via condensation reactions between phenols and α,β-unsaturated carbonyl compounds under acidic or basic conditions. For methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate, a plausible route involves:
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Condensation: Reacting 2-hydroxyacetophenone derivatives with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the chromene backbone.
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Esterification: Introducing the methoxycarbonyl group via reaction with methyl chloroformate or transesterification.
Case Study: Analogous Synthesis
A closely related compound, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, was synthesized using a multi-step protocol involving:
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Step 1: Formation of the chromene core via Pechmann condensation.
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Step 2: Amidation with 4-methoxyphenethylamine .
This method could be adapted for the target compound by modifying the substituents and reaction conditions.
Biological Activities
Antihistaminic Activity
Chromenes are known for their histamine H₁-receptor antagonism. In a study evaluating 6-substituted 4-oxo-chromene derivatives, compound 3d (bearing a 4-ethylpiperazino group) exhibited 75.4% inhibition of histamine-induced contractions in guinea pig ileum at 50 μmol . While this data pertains to a different substituent, it underscores the role of the chromene scaffold in antihistaminic activity.
Antifungal Effects
Chromene derivatives disrupt fungal cell membranes by targeting ergosterol biosynthesis. Although direct evidence for methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is lacking, related compounds demonstrate IC₅₀ values in the micromolar range against Candida species.
Pharmacological Evaluation
In Vitro Studies
A series of 6-substituted chromenes were screened for in vitro antihistaminic activity using guinea pig ileum models. Key findings include:
| Compound | Substituent (R) | % Inhibition |
|---|---|---|
| 3d | 4-ethylpiperazino | 75.4 |
| 3f | CH₃, 2-pyridyl | 55.6 |
| 3a | H, 2-pyridyl | 44.6 |
Data adapted from . The methyl group at the 6-position may enhance lipophilicity, improving membrane permeability and efficacy.
In Vivo Bronchodilatory Activity
Selected chromenes were evaluated in histamine-induced bronchoconstriction models. Compounds with bulkier substituents (e.g., piperazino groups) showed prolonged activity, suggesting potential for asthma management .
Applications in Research
Medicinal Chemistry
The compound serves as a precursor for synthesizing analogs with enhanced bioactivity. For instance:
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Anti-austerity agents: Chromene carboxamides (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) inhibit cancer cell survival under nutrient-starved conditions .
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Proteomics: 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is used in protein interaction studies.
Material Science
Chromenes’ conjugated π-system makes them candidates for organic semiconductors. Their optical properties (e.g., absorption maxima at ~300 nm) are tunable via substituent modification.
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